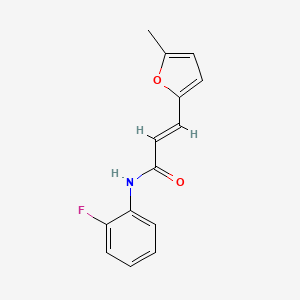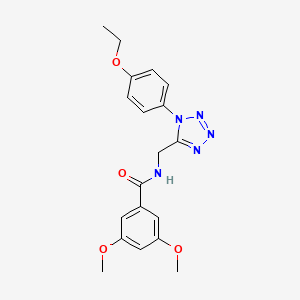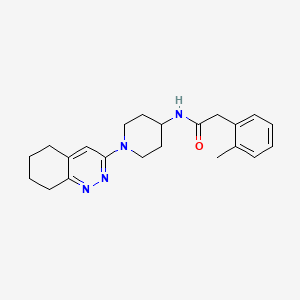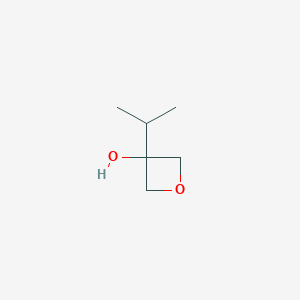
N-(1-(2-((4-methoxyphenyl)amino)-2-oxoethyl)-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antimicrobial and Antifungal Applications
Derivatives of closely related compounds have been studied for their potential as antibacterial and antifungal agents. A study synthesized a series of novel derivatives and evaluated their in vitro activities against various bacterial and fungal strains. The compounds showed significant activity, with some reaching the efficacy level of standard antimicrobial agents like Ampicilline and Flucanazole. The study highlights the structure-activity relationship, providing insights into the design of new antimicrobial agents (Helal et al., 2013).
Anticancer Activity
Another area of application is in the development of anticancer agents. Derivatives of the chemical compound have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. These compounds exhibit promising cytotoxicity in ovarian and oral cancers, indicating their potential as anticancer agents. This research contributes to the development of new therapeutic options for cancer treatment (Kumar et al., 2009).
Enzyme Inhibition for Therapeutic Applications
Further research has focused on enzyme inhibition, with synthesized derivatives acting as inhibitors for human carbonic anhydrase I and II (hCA I and II) and acetylcholinesterase (AChE). These enzymes are targets for the treatment of various conditions, including glaucoma, epilepsy, and Alzheimer's disease. The study found that the compounds exhibit significant inhibitory potential at nanomolar levels, highlighting their therapeutic potential (Tuğrak et al., 2020).
Synthesis and Characterization for Drug Development
The synthesis and characterization of derivatives provide foundational knowledge for drug development. Studies have developed practical synthesis methods for derivatives with potential as orally active agents for treating various diseases. These studies contribute to the understanding of the chemical properties and potential therapeutic applications of these compounds (Ikemoto et al., 2005).
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound belongs to the class of organic compounds known as alpha amino acid amides . These are amide derivatives of alpha amino acids and are known to interact with a variety of biological targets.
Mode of Action
It is known that the compound interacts with its targets through hydrogen bonding . This interaction may play a role in the stabilization of the Z-configuration of the C=N bond .
properties
IUPAC Name |
N-[1-[2-(4-methoxyanilino)-2-oxoethyl]-3-oxo-2-phenylindazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4/c1-3-23(30)27-18-11-14-22-21(15-18)25(32)29(19-7-5-4-6-8-19)28(22)16-24(31)26-17-9-12-20(33-2)13-10-17/h4-15H,3,16H2,1-2H3,(H,26,31)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWKMRVVYYFBLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)N(N(C2=O)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(2-((4-methoxyphenyl)amino)-2-oxoethyl)-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(diethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2440235.png)

![2,6-dichloro-N-[3-(difluoromethoxy)-4-methoxyphenyl]pyridine-3-sulfonamide](/img/structure/B2440238.png)

![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-methylbenzamide](/img/structure/B2440241.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2440243.png)

![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-tert-butylbenzoate](/img/structure/B2440246.png)

![2-Chloro-N-[(4-chloro-3-fluorophenyl)methyl]-N-(2-hydroxypropyl)acetamide](/img/structure/B2440249.png)
![2-chloro-N-[2-(phenylamino)phenyl]pyridine-4-carboxamide](/img/structure/B2440250.png)